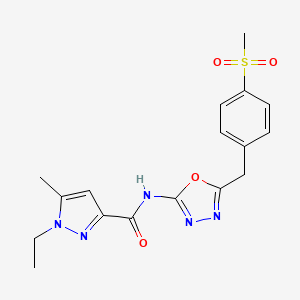

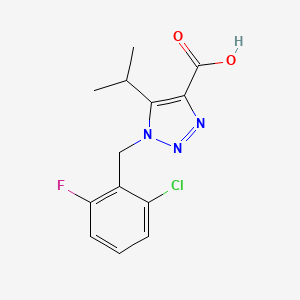

1-ethyl-5-methyl-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Pyrazole derivatives, including compounds with complex substituents like 1,3,4-oxadiazolyl groups, are typically synthesized through multi-step chemical reactions involving the cyclization of appropriate precursors. For instance, novel pyrazole derivatives can be synthesized and characterized by various spectroscopic techniques (FT-IR, NMR, MS, UV-visible spectra), confirming the structure through X-ray diffraction studies (Kumara et al., 2018). Another approach involves the synthesis of substituted benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated through X-ray crystallography, revealing specific conformational and intermolecular interaction details. The crystal and molecular structure can be stabilized by hydrogen bonds, with the structure exhibiting three-dimensional supramolecular self-assembly. Advanced techniques such as Hirshfeld surface analysis and DFT calculations aid in understanding the molecular surface's interactions and the electronic structure of these compounds (Kumara et al., 2018).

Chemical Reactions and Properties

The reactivity of pyrazole and 1,3,4-oxadiazolyl derivatives towards various chemical agents underlines the rich chemistry of these compounds. For example, specific pyrazole derivatives have been synthesized for their potential use in treating type 2 diabetes, demonstrating the functionality of these molecules in biological systems (Park et al., 2014). Additionally, reactions involving hydrazonoyl chlorides and nitriles or acetylenes highlight the versatility of pyrazole derivatives in synthesizing heterocyclic compounds (Ito et al., 1983).

Physical Properties Analysis

The physical properties of pyrazole and 1,3,4-oxadiazolyl derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystalline structure, often determined through X-ray diffraction, provides insights into the stability and potential applications of these compounds in material science and pharmaceuticals. The analysis of thermal decomposition through thermogravimetric analysis further demonstrates the stability of these compounds under different conditions (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for bioactivity, and interaction with biological targets, are fundamental aspects of pyrazole and 1,3,4-oxadiazolyl derivatives research. For instance, novel compounds synthesized from these derivatives have shown promising anti-inflammatory and anti-cancer properties, indicating the potential therapeutic applications of these molecules (Gangapuram & Redda, 2009).

Applications De Recherche Scientifique

Anti-tumor Applications

Research indicates that pyrazole derivatives, which share structural similarities with the compound , exhibit significant anti-tumor activities. One study describes the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives showing significant effects against mouse tumor model cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7) through docking studies (Nassar, Atta-Allah, & Elgazwy, 2015).

Antimicrobial and Anti-bacterial Studies

Compounds incorporating 1,3,4-oxadiazole and sulfonamide units have been explored for their antimicrobial properties. A study highlighted the synthesis and spectral analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to potent antibacterial activity (Khalid et al., 2016).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, which are structurally related to the compound, demonstrated their potential as selective class III agents showing comparable potency in in vitro Purkinje fiber assays (Morgan et al., 1990).

Carbonic Anhydrase Inhibition

Metal complexes of heterocyclic sulfonamide, bearing resemblance to parts of the compound, have shown strong carbonic anhydrase inhibitory properties. This research suggests potential applications in treating conditions related to enzyme dysregulation (Büyükkıdan et al., 2013).

Antimicrobial and Anti-tubercular Activities

Benzimidazole–oxadiazole hybrid molecules, similar in structure to the compound, were synthesized and showed promising antimicrobial and potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This study highlights the compound's potential in antimicrobial applications (Shruthi et al., 2016).

Propriétés

IUPAC Name |

1-ethyl-5-methyl-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S/c1-4-22-11(2)9-14(21-22)16(23)18-17-20-19-15(26-17)10-12-5-7-13(8-6-12)27(3,24)25/h5-9H,4,10H2,1-3H3,(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIUAXCKFNHWBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2488441.png)

![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)

![2-[4-[(3-Chlorophenyl)methoxy]phenyl]ethanol](/img/structure/B2488451.png)

![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2488452.png)

![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)

![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2488455.png)

![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)

![furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2488461.png)